N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide

Drug Discovery Pharmacokinetics Medicinal Chemistry

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide (CAS 63551-23-5) is a pyridinylbutyl acetamide derivative comprising a 3-pyridyl ketone moiety linked via a four-carbon chain to an N-methylacetamide group. The compound exhibits a molecular weight of 220.27 g/mol and a calculated polar surface area (PSA) of 50.27 Ų, with zero hydrogen bond donors and five rotatable bonds, placing it within favorable oral drug-like chemical space as defined by Lipinski's Rule of Five.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B13407522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CCCC(=O)C1=CN=CC=C1
InChIInChI=1S/C12H16N2O2/c1-10(15)14(2)8-4-6-12(16)11-5-3-7-13-9-11/h3,5,7,9H,4,6,8H2,1-2H3
InChIKeyLGXASLBSENSKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide – Structural and Physicochemical Baseline for Research Chemical Selection


N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide (CAS 63551-23-5) is a pyridinylbutyl acetamide derivative comprising a 3-pyridyl ketone moiety linked via a four-carbon chain to an N-methylacetamide group [1]. The compound exhibits a molecular weight of 220.27 g/mol and a calculated polar surface area (PSA) of 50.27 Ų, with zero hydrogen bond donors and five rotatable bonds, placing it within favorable oral drug-like chemical space as defined by Lipinski's Rule of Five [2]. Its structural features distinguish it from closely related analogs, notably the N-methylated acetamide terminus which eliminates a hydrogen bond donor and modulates lipophilicity relative to demethylated congeners, thereby conferring distinct property profiles relevant to biological target engagement and pharmacokinetic behavior [3].

Why Generic Pyridinylbutyl Analogs Cannot Substitute for N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide in Critical Research Applications


In-class compounds sharing the pyridinylbutyl scaffold exhibit substantial variation in physicochemical and biological behavior due to subtle differences in terminal amide substitution. The presence of an N-methyl group on the acetamide nitrogen in N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide eliminates hydrogen bond donor capacity, reduces overall polarity, and alters lipophilicity relative to demethylated analogs such as N-methyl-4-oxo-4-pyridin-3-ylbutanamide (CAS 713-05-3) [1]. These molecular alterations translate into measurable differences in logD (pH 7.4: -0.0428 vs. logP 1.18 for the demethylated comparator) and hydrogen bond donor count (0 vs. 1), parameters that directly impact membrane permeability, blood-brain barrier penetration, and target engagement in cellular and in vivo models [2]. Consequently, substitution with a generic or off-the-shelf analog without verification of these specific molecular attributes can confound experimental outcomes and undermine reproducibility, particularly in assays sensitive to compound permeability or metabolic stability.

Quantitative Differentiation Evidence for N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide vs. Closest Analogs


LogD Reduction vs. Demethylated Analog Enhances Hydrophilicity and May Mitigate Off-Target Lipophilicity-Driven Effects

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide exhibits a calculated logD (pH 7.4) of -0.0428, which is substantially lower than the logP of 1.18 reported for the demethylated analog N-methyl-4-oxo-4-pyridin-3-ylbutanamide (CAS 713-05-3) [1]. This 1.22 log unit reduction corresponds to a >16-fold decrease in octanol-water partition coefficient at physiological pH, indicative of markedly reduced lipophilicity and increased aqueous solubility [2].

Drug Discovery Pharmacokinetics Medicinal Chemistry Property-Based Design

Elimination of Hydrogen Bond Donor Capacity Relative to Demethylated Analog Alters Permeability and CNS Exposure Potential

The target compound contains zero hydrogen bond donors (HBD = 0), whereas the demethylated analog N-methyl-4-oxo-4-pyridin-3-ylbutanamide possesses one HBD from its secondary amide NH group [1][2]. This molecular distinction is significant because each additional HBD is estimated to reduce passive membrane permeability by approximately one order of magnitude and is a well-established determinant of blood-brain barrier penetration [3].

Blood-Brain Barrier Permeability Drug Design Medicinal Chemistry

Compliance with Lipinski's Rule of Five and Favorable Oral Drug-Like Property Profile

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide adheres to Lipinski's Rule of Five with a molecular weight of 220.27 g/mol, calculated logP below 5, and zero H-bond donors, meeting all four criteria [1]. In contrast, many structurally related pyridinylbutyl derivatives, including those with additional polar functionality or higher molecular weight, may violate one or more Lipinski parameters, potentially limiting their utility in oral drug discovery programs [2].

Drug-Likeness Oral Bioavailability Lead Optimization Chemoinformatics

Absence of Nitrosamine Moiety Distinguishes from NNK and Avoids Genotoxicity Concerns

The target compound features an N-methylacetamide group rather than the N-methyl-N-nitrosamino moiety present in 4-(methylnitrosamino)-1-(pyridin-3-yl)-1-butanone (NNK, CAS 64091-91-4), a potent tobacco-specific carcinogen [1]. NNK is classified as a Group 1 human carcinogen by IARC and induces DNA adduct formation, whereas N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide lacks the nitrosamine functional group responsible for genotoxicity [2][3]. This structural divergence fundamentally alters safety profile and regulatory handling requirements.

Toxicology Chemical Safety Drug Discovery Analytical Chemistry

Synthetic Accessibility and High Purity Specification Support Reproducible Research

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide is available through custom synthesis with a minimum purity specification of 95% as determined by HPLC or equivalent analytical methods . This level of purity is essential for generating reliable biological data and minimizing artifacts from impurities. In contrast, many generic pyridinylbutyl analogs are offered at lower purity grades or without rigorous analytical characterization, introducing variability in experimental outcomes .

Custom Synthesis Analytical Chemistry Quality Control Chemical Procurement

Optimal Research and Industrial Application Scenarios for N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity and Zero HBDs

The compound's low logD and absence of hydrogen bond donors position it as a privileged scaffold for optimizing pharmacokinetic properties while minimizing non-specific binding. In hit-to-lead campaigns where target engagement requires passive membrane permeability without excessive lipophilicity, this compound offers a favorable starting point [1][2].

In Vitro Pharmacology Studies Requiring Clean, Non-Carcinogenic Pyridinylbutyl Probes

Unlike NNK, which carries significant genotoxicity risks and requires specialized handling, this compound provides a safer alternative for cell-based assays exploring pyridinylbutyl-target interactions. Its absence of a nitrosamine group eliminates confounding DNA damage responses, enabling cleaner mechanistic studies [1][2].

Synthetic Chemistry and Building Block Applications Demanding High Purity and Defined Identity

With a well-characterized structure, high purity specification (≥95%), and commercial availability through custom synthesis, the compound serves as a reliable intermediate for constructing more complex pyridine-containing libraries or as a reference standard in analytical method development [1][2].

Property-Based Drug Design and Computational Modeling Workflows

The compound's compliance with Lipinski's Rule of Five and its balanced physicochemical profile (moderate PSA, low logD) make it an ideal test case for computational models predicting oral bioavailability, CNS penetration, and target promiscuity, thereby supporting rational design efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.